molecular formula C15H16Cl2N4O B2919708 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034371-05-4

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2919708
CAS No.: 2034371-05-4
M. Wt: 339.22
InChI Key: ABOSKJKVHPOVLE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a synthetic urea derivative characterized by a 3,4-dichlorophenyl group and a 2-methyltetrahydrocyclopenta[c]pyrazolylmethyl moiety. Urea derivatives are widely explored in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors, making them suitable for targeting enzymes or receptors. The dichlorophenyl substituent likely enhances lipophilicity and electron-withdrawing effects, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-21-14(10-3-2-4-13(10)20-21)8-18-15(22)19-9-5-6-11(16)12(17)7-9/h5-7H,2-4,8H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSKJKVHPOVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the dichlorophenyl group. This is often achieved through halogenation reactions, where a phenyl ring is treated with chlorine gas in the presence of a catalyst. Subsequent steps may include the formation of the urea moiety through reactions with isocyanates or urea derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and consistency. Large-scale reactors and advanced purification methods are employed to achieve high yields and purity. The use of automated systems and real-time monitoring helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical and chemical properties

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, helping researchers understand cellular processes and molecular interactions.

  • Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemicals, contributing to technological advancements.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Aryl Substituent Key Structural Features
1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea 3,4-Dichlorophenyl - Electron-withdrawing Cl groups
- Higher lipophilicity (logP ~4.2 predicted*)
1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea 4-Fluorobenzyl - Moderately electron-withdrawing F atom
- Lower lipophilicity (logP ~3.1 predicted*)

*Predicted logP values are based on substituent contributions using the Crippen method.

Substituent Effects on Properties

  • Electronic Effects : The electron-withdrawing Cl atoms may stabilize the urea carbonyl group, affecting hydrogen-bonding capacity and interaction with biological targets.
  • Steric Considerations : The 3,4-dichloro substitution introduces bulkiness, which could hinder binding in sterically restricted active sites compared to the smaller fluorobenzyl group.

Comparative Spectroscopic Characterization

Spectroscopic methods for confirming the structure of the target compound likely align with techniques used for related molecules in the evidence:

  • NMR Spectroscopy : and highlight the use of ¹H-NMR and ¹³C-NMR to resolve complex heterocyclic systems, which would be critical for verifying the tetrahydrocyclopenta[c]pyrazol and urea moieties .
  • Mass Spectrometry : High-resolution MS (as in ) would confirm molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Biological Activity

1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable pyrazole derivative. The resulting urea derivatives have been evaluated for their biological properties. For instance, a study reported the design and synthesis of pyrazole-based urea derivatives that exhibited significant antimicrobial activity against various pathogens .

Antimicrobial Activity

  • Mechanism of Action : The primary mechanism through which pyrazole-containing compounds exhibit antimicrobial activity is by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication .
  • Efficacy Against Bacteria :
    • Minimum Inhibitory Concentration (MIC) : Compound 7a (related to the target compound) demonstrated potent activity against Staphylococcus aureus, with an MIC value of 0.25 μg/mL, comparable to reference antibiotics like levofloxacin .
    • Comparative Analysis : Other derivatives showed varying degrees of activity; for example, compounds with trifluoromethyl or chloro substituents exhibited MIC values ranging from 1 to 2 μg/mL .

Anticancer Activity

  • Cytotoxicity Studies : The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. A study indicated that certain derivatives exhibited significant anticancer activity with IC50 values in the micromolar range against cell lines such as SiHa (cervical cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer) .
  • Structure-Activity Relationship (SAR) : The anticancer activity was influenced by structural modifications on the pyrazole ring and urea moiety. Specific substitutions at the C3 position of the pyrazole ring were found to enhance cytotoxicity against cancer cells .

Case Studies

  • Antimicrobial Evaluation :
    • A comprehensive screening involved multiple derivatives where compound 7a was highlighted for its potent antibacterial properties against Mycobacterium tuberculosis with an MIC of 0.25 μg/mL .
    • Table 1 summarizes the MIC values for various tested compounds:
CompoundPathogenMIC (μg/mL)
7aS. aureus0.25
6hS. aureus1
6tS. aureus2
7fMtb H37Rv0.25
  • Anticancer Activity :
    • A series of derivatives were tested for cytotoxicity against three cancer cell lines, with results indicating varying degrees of effectiveness:
CompoundCell LineIC50 (μM)
8aSiHaX
8bMDA-MB-231Y
8cPANC-1Z

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